Borabenzene-Pyridine Adduct Binding Energy vs. Other Small-Molecule Donors
The Lewis acidity of borabenzene is quantified by the binding energy of its adducts. The borabenzene-pyridine binding energy is 46 kcal mol⁻¹, which is 2.4× higher than that of the borabenzene-dinitrogen adduct (19 kcal mol⁻¹) and 7.7× higher than that of the borabenzene-xenon adduct (6 kcal mol⁻¹) [1]. This demonstrates a high degree of specificity for nitrogen-based donors over other potential coordinating molecules.
| Evidence Dimension | Binding Energy |
|---|---|
| Target Compound Data | 46 kcal mol⁻¹ |
| Comparator Or Baseline | Borabenzene-dinitrogen adduct: 19 kcal mol⁻¹; Borabenzene-xenon adduct: 6 kcal mol⁻¹ |
| Quantified Difference | +27 kcal mol⁻¹ (vs. N₂); +40 kcal mol⁻¹ (vs. Xe) |
| Conditions | Quantum-chemical calculations (B3LYP/6-311G(3d5f7,p) and PCM) |
Why This Matters
This quantifies borabenzene's strong and selective interaction with pyridine, which is crucial for designing stable, isolable adducts for further synthetic manipulation, a property not shared by benzene or other simple aromatics.
- [1] Semenov, S. G., & Sigolaev, Y. F. (2006). Quantumchemical investigation of borabenzene adduct with pyridine. Russian Journal of General Chemistry, 76(12), 1925–1929. View Source
